Benzyl5-aminospiro[indoline-3,4'-piperidine]-1'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl5-aminospiro[indoline-3,4’-piperidine]-1’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl5-aminospiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves multi-component reactions. One common method is the cycloisomerization of tryptamine-ynamides catalyzed by silver triflate and N-fluorobenzenesulfonimide. This reaction proceeds through a chelation-controlled mechanism, resulting in the formation of the spiro[indoline-3,4’-piperidine] scaffold .
Another approach involves the use of an on-water [4 + 2] annulation reaction between 2-methyl-3H-indolium salt and α-bromo N-acyl hydrazone. This environmentally friendly method improves reaction efficiency and chemoselectivity compared to reactions in organic solvents .
Industrial Production Methods
Industrial production of Benzyl5-aminospiro[indoline-3,4’-piperidine]-1’-carboxylate may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl5-aminospiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various spirooxindole derivatives, which are known for their biological activity and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Benzyl5-aminospiro[indoline-3,4’-piperidine]-1’-carboxylate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of complex organic molecules and spirocyclic compounds.
Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Medicine: The compound exhibits potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is used in the development of novel materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of Benzyl5-aminospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. For instance, spiroindoline derivatives have been identified as inhibitors of the vesicular acetylcholine transporter, which plays a crucial role in neurotransmitter release. This interaction disrupts the normal function of the transporter, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[indoline-3,1’-pyrazolo[1,2-b]phthalazine]: These compounds share a similar spiro linkage and exhibit comparable biological activities.
Spiro[indoline-3,4’-pyrano[2,3-c]pyrazole]: These derivatives are known for their fluorescence properties and applications in sensing and imaging
Uniqueness
Benzyl5-aminospiro[indoline-3,4’-piperidine]-1’-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both indoline and piperidine rings enhances its versatility in various applications, making it a valuable compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C20H23N3O2 |
---|---|
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
benzyl 5-aminospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C20H23N3O2/c21-16-6-7-18-17(12-16)20(14-22-18)8-10-23(11-9-20)19(24)25-13-15-4-2-1-3-5-15/h1-7,12,22H,8-11,13-14,21H2 |
InChI-Schlüssel |
DMDXYVKVLKYIIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC12CNC3=C2C=C(C=C3)N)C(=O)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.